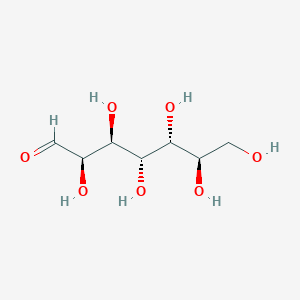
d-Glycero-d-galacto-heptose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Glycero-d-galacto-heptose is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly reactive molecule. It is a derivative of heptose, a seven-carbon sugar, and is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of d-Glycero-d-galacto-heptose can be achieved through several methods. One common approach involves the oxidation of heptitol, a seven-carbon sugar alcohol, using mild oxidizing agents such as pyridinium chlorochromate or sodium periodate. The reaction is typically carried out in an aqueous medium at room temperature, ensuring the selective oxidation of the primary alcohol group to an aldehyde while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound from renewable resources such as glucose or other carbohydrates. The fermentation process is followed by purification steps, including filtration, crystallization, and chromatography, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
d-Glycero-d-galacto-heptose undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.
Reduction: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.
Substitution: Various esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
d-Glycero-d-galacto-heptose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of d-Glycero-d-galacto-heptose involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. Additionally, its aldehyde group can react with nucleophiles, leading to the formation of Schiff bases or other adducts that can alter cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A six-carbon analog with similar reactivity but fewer hydroxyl groups.
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid: The oxidized form of d-Glycero-d-galacto-heptose.
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of six hydroxyl groups and one aldehyde group, which provides a high degree of reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H14O7 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m0/s1 |
Clave InChI |
YPZMPEPLWKRVLD-CQOGJGKDSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Sinónimos |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


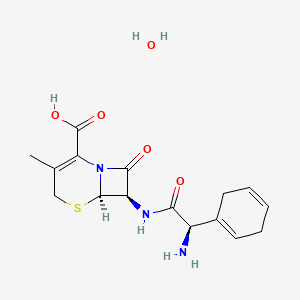
![[(1S,2S,4S,7R,8R,9S,12S,13S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate](/img/structure/B1259407.png)
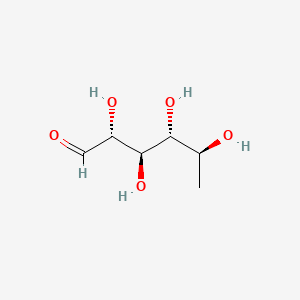
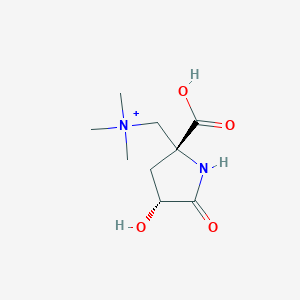
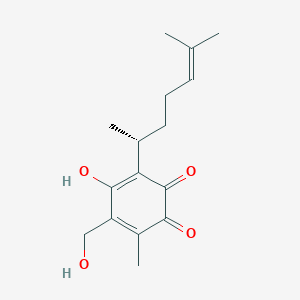
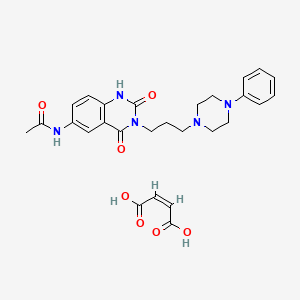
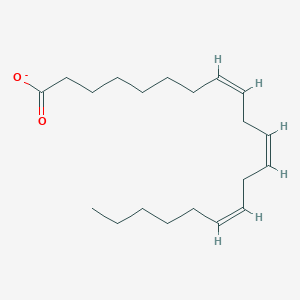
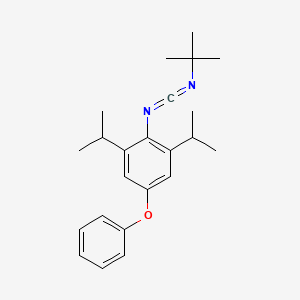
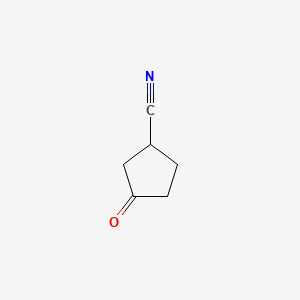
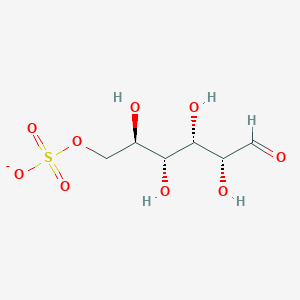
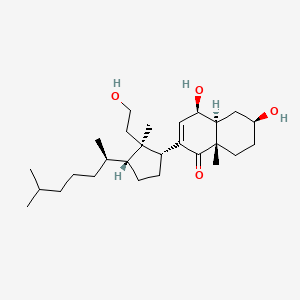
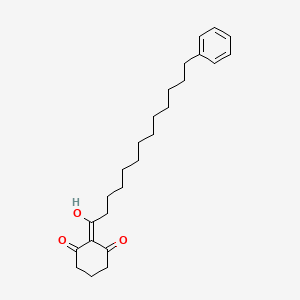
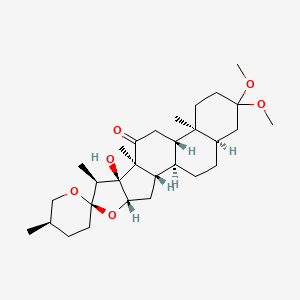
![(2S,8R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B1259428.png)
